Valeriandoid B Exhibits Intermediate Cytotoxicity Against MDA-MB-231 Triple-Negative Breast Cancer Cells
In a standardized MTT assay on the human triple-negative breast cancer cell line MDA-MB-231, Valeriandoid B demonstrated an IC50 of 26.35 μM. This potency is less than that of valtrate (IC50 19.02 μM) but greater than that of 1-homovaltratum (IC50 24.76 μM) and comparable to desoxidodidrovaltrate (IC50 23.49 μM) and nardostachin monoacetate (IC50 21.03 μM) [1]. The assay was conducted using 95% ethanol extracts of Valeriana jatamansi and employed standard MTT methodology with triplicate measurements [1].
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 cells |
|---|---|
| Target Compound Data | 26.35 ± 0.24 μM |
| Comparator Or Baseline | Valtrate (19.02 ± 0.23 μM); Desoxidodidrovaltrate (23.49 ± 0.19 μM); 1-Homovaltratum (24.76 ± 0.37 μM); Nardostachin monoacetate (21.03 ± 0.09 μM) |
| Quantified Difference | Valeriandoid B is 1.4‑fold less potent than valtrate, but 1.1‑fold more potent than 1‑homovaltratum. |
| Conditions | MTT assay; MDA-MB-231 triple-negative breast cancer cell line; 95% ethanol extract; triplicate measurements [1]. |
Why This Matters
Valeriandoid B provides a moderate potency reference point that may serve as a lead scaffold for semi-synthetic optimization in triple-negative breast cancer programs.
- [1] Hu PP, Hu JN. Iridoids from Valeriana jatamansi and their anti breast cancer activity. Chinese Traditional Patent Medicine. 2021;(11):3057-3061,5. View Source
